n-Nitrosomorpholine-d8
Overview
Description
N-Nitrosomorpholine-d8 is a deuterium-labeled version of N-Nitrosomorpholine . N-Nitrosomorpholine is a nitrosamine that is sensitive to light and is a strong animal carcinogen . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of N-Nitrosomorpholine-d8 involves the use of deuterium . The chemical name for N-Nitrosomorpholine-d8 is 4-Nitrosomorpholine-2,2,3,3,5,5,6,6-d8 .Molecular Structure Analysis
The molecular formula of N-Nitrosomorpholine-d8 is C4D8N2O2 . Its molecular weight is 124.17 .Chemical Reactions Analysis
N-Nitrosamines, including N-Nitrosomorpholine-d8, have been analyzed using liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry . This method provides for the separation, identification, and quantification of nine N-nitrosamines in water .Scientific Research Applications
Genotoxic Effects in Mammalian Cells : N-Nitrosomorpholine can induce DNA damage both indirectly through activation by drug-metabolizing enzymes and directly via the formation of reactive oxygen/nitrogen species (ROS/RNS) (Robichová et al., 2004).
In Vivo Formation and Detection : A sensitive method has been developed to detect the in vivo formation of N-nitrosomorpholine, with applications in both rat and human urine samples, indicating its potential for human exposure (Hecht & Morrison, 1984).
Protective Effects of Vitamins Against NMOR : Vitamins A, C, and E have shown protective effects against the deleterious effects of N-nitrosomorpholine in human hepatoma cells HepG2, with Vitamins A and E reducing NMOR-induced chromosomal aberrations (Robichová et al., 2004).
NMOR Formation in Mice Exposed to Nitrogen Dioxide : Exposure to nitrogen dioxide causes the nitrosation of morpholine in vivo, leading to the formation of N-nitrosomorpholine (Norkus et al., 1984).
Presence in the Rubber and Tire Industry : Airborne N-nitrosomorpholine was found in the rubber industry, suggesting occupational exposure as a risk factor for certain types of cancer (Fajen et al., 1979).
Dose-Response Relationship in Carcinogenesis : Studies in rats demonstrate a dose-dependent increase in preneoplastic and neoplastic liver lesions following N-nitrosomorpholine administration, with the earliest lesions developing within weeks of exposure (Moore et al., 1982).
Reduction of Genotoxic Effects by Carboxymethyl Chitin-Glucan : Carboxymethyl chitin-glucan, a derivative of a natural compound, has shown DNA-protective and anticlastogenic effects against NMOR in human hepatoma and hamster lung cells (Slameňová et al., 2008).
Skin Penetration Risks : NMOR demonstrates significant skin penetration in rats, indicating a risk for absorption through skin exposure (Lijinsky et al., 1981).
Metabolic Pathways : The metabolism of N-nitrosomorpholine in rats involves alpha-hydroxylation, leading to the formation of various metabolites, providing insights into its carcinogenic mechanism (Hecht & Young, 1981).
Electrochemical Detection Method : A square wave voltammetry method has been developed for the detection of N-nitrosomorpholine, suggesting applications in monitoring environmental exposure (Hernández et al., 1997).
Metabolic Oxidation by the Fenton System : N-nitrosomorpholine undergoes oxidation by the Fenton system, yielding various oxidative metabolites and demonstrating the importance of metabolic pathways in its carcinogenic action (Manson et al., 1978).
Fate in Anaerobic Aquifers : The fate of NMOR in anaerobic aquifers was studied, showing its high mobility and anaerobic biodegradation, relevant for environmental risk assessment (Pitoi et al., 2011).
Safety And Hazards
N-Nitrosomorpholine-d8 is toxic if swallowed and is suspected of causing cancer . It is also a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data . It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes, and is moderately toxic by inhalation .
Future Directions
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-4-nitrosomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDGKXYMTYWTB-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1N=O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Nitrosomorpholine-d8 |
Citations
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